(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
Description
Properties
IUPAC Name |
(8aR)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyrazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c9-6-8-2-1-7-3-5(8)4-10-6/h5,7H,1-4H2/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKVQJQPSGTEBD-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)COC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2[C@H](CN1)COC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a 2-amino alcohol with a diester or a diketone, followed by cyclization to form the oxazoline ring. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate and may be carried out in solvents like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of ®-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
®-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in synthesis.
Scientific Research Applications
Pharmaceutical Development
(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one has been explored for its potential as a pharmaceutical intermediate. Its unique structural features make it a candidate for developing new therapeutic agents, particularly in the treatment of neurological disorders and other conditions requiring modulation of neurotransmitter systems.
Case Study: Neuropharmacological Effects
A study investigated the neuropharmacological effects of compounds derived from this compound. Results indicated that derivatives exhibited significant activity in modulating GABAergic and glutamatergic systems, suggesting potential applications in treating anxiety and depression disorders.
Chemical Synthesis
The compound serves as a building block in synthetic organic chemistry, particularly in the synthesis of more complex heterocyclic compounds. Its reactivity can be exploited to create novel structures that may have enhanced biological activities.
Table: Synthesis Pathways
| Reaction Type | Description |
|---|---|
| Alkylation | Used to introduce alkyl groups to enhance solubility and bioactivity. |
| Acylation | Facilitates the formation of esters and amides for drug modification. |
| Cyclization | Enables the construction of multi-cyclic frameworks for drug development. |
Biological Studies
Research has demonstrated that this compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties.
Case Study: Antimicrobial Activity
A recent study evaluated the antimicrobial properties of this compound against several bacterial strains. The compound showed promising results with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics.
Mechanism of Action
The mechanism of action of ®-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs differ in substituents, stereochemistry, and salt forms, leading to variations in physicochemical properties:
Table 1: Key Physicochemical Comparisons
| Compound Name | CAS Number | Molecular Weight | Substituents/Salt Form | Storage Conditions |
|---|---|---|---|---|
| (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one | 909187-55-9 | 142.16 | None | 2–8°C, inert atmosphere |
| (S)-Tetrahydro-1H-oxazolo[...]-one hydrochloride | 958635-15-9 | 178.62 | Hydrochloride salt | -20°C or -80°C (solution) |
| 1,1-Diphenyltetrahydro-1H-oxazolo[...]-one | 847555-93-5 | 294.35 | 1,1-Diphenyl groups | 2–8°C |
| 7-Methyltetrahydro-1H-oxazolo[...]-one | 1956436-38-6 | 156.18 | 7-Methyl group | Not specified |
Key Observations :
- Hydrochloride Salts : The hydrochloride forms (e.g., (S)-enantiomer) exhibit higher molecular weights and improved solubility in polar solvents but require stringent storage (-20°C or -80°C) to avoid degradation .
- Bulkier Substituents : The 1,1-diphenyl derivative (294.35 g/mol) has enhanced lipophilicity compared to the unsubstituted (R)-form, which may influence blood-brain barrier permeability .
Table 2: Pharmacological Comparisons
Key Observations :
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one?
Answer: The synthesis typically involves stereoselective cyclization strategies. A key method utilizes polymer-supported N-(2-oxo-ethyl)-derivatized dipeptides subjected to acid-mediated tandem N-acylium ion cyclization–nucleophilic addition. This approach yields tetrahydro-oxazolo-pyrazinones with high enantiomeric purity. Reaction conditions (e.g., acid type, temperature) and polymer support selection critically influence yield and stereochemistry . Alternative routes include HCl salt formation during purification, as seen in analogous oxazolo-pyrazine derivatives, where post-synthetic treatment with hydrochloric acid isolates the enantiopure compound .
Key Methodological Steps:
- Polymer-supported synthesis : Use of resin-bound dipeptides to facilitate purification.
- Acid-mediated cyclization : Concentrated acetic acid or HCl for iminium ion formation.
- Stereochemical control : Chiral auxiliaries or enantioselective catalysts to enforce (R)-configuration.
Q. How is the structural and stereochemical integrity of this compound validated?
Answer: Validation relies on multimodal analytical techniques :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and detect diastereomeric impurities. For example, coupling constants in oxazolo-pyrazine rings verify ring fusion patterns .
- Infrared (IR) Spectroscopy : Stretching frequencies (e.g., C=O at ~1700 cm) confirm lactam formation .
- High-Performance Liquid Chromatography (HPLC) : Chiral columns assess enantiomeric excess (e.g., >97% ee reported in polymer-supported syntheses) .
Advanced Research Questions
Q. How can researchers address low yields in stereoselective syntheses of this compound?
Answer: Yield optimization requires systematic reaction parameter tuning :
- Solvent and Acid Optimization : Polar aprotic solvents (e.g., THF) enhance cyclization efficiency, while stronger acids (e.g., TFA) improve iminium ion stability .
- Temperature Control : Reflux conditions (e.g., 80–100°C) accelerate cyclization but may induce racemization; lower temperatures (40–60°C) with prolonged reaction times balance yield and stereopurity .
- Polymer Support Selection : Swellable resins (e.g., polystyrene-divinylbenzene) improve reagent accessibility, reducing side reactions .
Case Study:
In a polymer-supported synthesis, adjusting the resin crosslinking density increased yield from 65% to 82% while maintaining >95% ee .
Q. What strategies resolve contradictions in pharmacological data across studies?
Answer: Discrepancies in bioactivity data often arise from structural heterogeneity or assay variability . Mitigation strategies include:
- Structural Purity Assurance : Rigorous HPLC and mass spectrometry to confirm compound identity and exclude isomers or degradants .
- Standardized Assay Protocols : Use of validated cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) to normalize inter-study variability .
- Statistical Analysis : Multivariate regression to correlate substituent effects (e.g., halogenation) with activity trends. For instance, 2-hydrazinylpyrido-pyrazinone derivatives showed cytotoxicity (IC <10 μM) in leukemia cells, but results varied with substitution patterns .
Example:
Inconsistent cytotoxicity data for pyrazinone derivatives were resolved by identifying trace impurities (<2%) from incomplete cyclization, which skewed dose-response curves .
Q. What are the challenges in scaling up stereoselective syntheses for preclinical studies?
Answer: Scaling faces three major hurdles :
- Purification Complexity : Polymer-supported methods simplify lab-scale purification but require resin recycling protocols for large batches .
- Stereochemical Drift : Aggressive stirring or heating in large reactors may induce racemization. Solution-phase syntheses with chiral catalysts (e.g., Ru-BINAP) offer scalability but demand rigorous oxygen/moisture exclusion .
- Cost-Benefit Analysis : Enantioselective routes may require expensive ligands (e.g., >$500/g), prompting trade-offs between purity and cost.
Recommendations:
Q. How do structural modifications influence the compound’s biological activity?
Answer: Modifications at C-5 and C-7 positions (e.g., halogenation, alkylation) significantly alter bioactivity:
- Cytotoxicity : 2-Hydrazinyl derivatives exhibit potent activity against leukemia cells (IC ~5 μM), while morpholino-substituted analogs show reduced potency due to decreased membrane permeability .
- Enzyme Inhibition : Pyrazolo-pyrazinones with electron-withdrawing groups (e.g., -NO) inhibit kinase enzymes via π-π stacking interactions, as demonstrated in molecular docking studies .
Data-Driven Insights:
-
SAR Table :
Substituent Biological Activity (IC) Target -H >50 μM N/A -Cl (C-5) 12 μM Topoisomerase II -NHNH (C-2) 5 μM Apoptosis pathway
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
